3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Description
Historical Context and Discovery
The development of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide emerges from the broader historical context of benzothiophene chemistry, which traces its origins to the late 19th century when thiophene was first discovered by Viktor Meyer in 1882 as a contaminant in benzene. Meyer's seminal observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this reaction, establishing the foundation for an entire class of sulfur-containing heterocycles. The evolution from simple thiophene to complex benzothiophene derivatives represents decades of systematic investigation into the reactivity and synthetic potential of sulfur-containing aromatic systems. The substituted benzothiophene field gained momentum as researchers recognized the unique electronic properties conferred by the sulfur heteroatom and the potential for diverse functionalization patterns around the bicyclic core. Modern synthetic approaches to benzothiophene derivatives, including nitro-substituted compounds, have been facilitated by advances in electrophilic aromatic substitution reactions and regioselective halogenation techniques. The specific development of chlorinated and nitrated benzothiophene carbohydrazides represents a convergence of synthetic methodology aimed at creating multifunctional scaffolds capable of serving as intermediates for complex molecule construction.
Nomenclature and Classification
This compound operates under several systematic naming conventions that reflect its complex structural features and functional group arrangements. The compound is registered under Chemical Abstracts Service number 676348-44-0 and carries the MDL number MFCD02090811, providing standardized identification across chemical databases and literature. Alternative nomenclature includes 3-chloro-6-nitro-2-benzothiophenecarbohydrazide and 3-chloro-6-nitrobenzo[b]thiophene-2-carbohydrazide, with the bracket notation indicating the specific fusion pattern of the thiophene ring to the benzene moiety. The compound falls within the broader classification of heterocyclic compounds due to the presence of sulfur in its benzothiophene ring system. More specifically, it belongs to the benzothiophene derivative class, which encompasses aromatic compounds featuring a fused benzene-thiophene ring system. The presence of both halogen (chlorine) and nitro substituents places it within the category of multiply-substituted heterocycles, while the carbohydrazide functional group classifies it as a hydrazide derivative. This multifaceted classification reflects the compound's potential for diverse chemical reactivity patterns and biological interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆ClN₃O₃S | |
| Molecular Weight | 271.68 g/mol | |
| Chemical Abstracts Service Number | 676348-44-0 | |
| MDL Number | MFCD02090811 | |
| SMILES Notation | C1=CC2=C(C=C1N+[O-])SC(=C2Cl)C(=O)NN |
Structural Significance in Benzothiophene Chemistry
The structural architecture of this compound embodies several key features that distinguish it within benzothiophene chemistry and contribute to its chemical versatility. The benzothiophene core consists of a planar five-membered thiophene ring fused to a benzene ring, creating an aromatic system analogous to naphthalene but with enhanced electronic properties due to the sulfur heteroatom. This bicyclic framework provides a rigid scaffold that maintains aromaticity while allowing for diverse substitution patterns around the periphery. The chlorine substituent at the 3-position represents a strategic placement that influences both electronic distribution and potential nucleophilic displacement reactions, while the nitro group at the 6-position serves as a powerful electron-withdrawing substituent that modulates the entire aromatic system's reactivity. The carbohydrazide functionality at the 2-position introduces a hydrazide moiety characterized by the -C(=O)-NH-NH₂ structural motif, which provides multiple sites for hydrogen bonding and further chemical elaboration. The positioning of these functional groups creates a compound with complementary reactive sites: the electron-deficient aromatic system activated by nitro and chloro substituents, and the nucleophilic hydrazide group capable of condensation reactions and metal coordination. This structural arrangement makes the compound particularly valuable as an intermediate for constructing more complex heterocyclic systems through cyclization reactions.
Current Research Interest and Scientific Importance
Contemporary research interest in this compound stems from its demonstrated utility as a versatile synthetic intermediate and its potential applications in medicinal chemistry and materials science. The compound serves as a crucial starting material for synthesizing various heterocyclic derivatives, particularly in the construction of 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds that exhibit diverse pharmacological activities. Research investigations have established synthetic protocols for converting the carbohydrazide functionality into five-membered heterocycles through cyclization reactions with appropriate reagents such as phosphorus pentoxide or phosphorus pentasulfide. The scientific importance of this compound extends beyond its role as a synthetic intermediate, as the benzothiophene core structure appears in numerous pharmaceutical agents including raloxifene, zileuton, and sertaconazole, highlighting the therapeutic potential of this structural class. Current research efforts focus on exploiting the compound's multiple functional groups to develop new synthetic methodologies and explore its biological activities. The presence of both electron-withdrawing substituents and the hydrazide functionality creates opportunities for investigating metal coordination chemistry and developing novel catalytic systems. Furthermore, the compound's structural features make it an attractive target for computational studies aimed at understanding structure-activity relationships in benzothiophene derivatives. The growing interest in heterocyclic chemistry for drug discovery and materials applications continues to drive research into compounds like this compound, which offer multiple sites for chemical modification and optimization of desired properties.
Properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJZTBIUABBHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394110 | |
| Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-44-0 | |
| Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide typically involves the nitration of 1-benzothiophene followed by chlorination and subsequent reaction with hydrazine derivatives. The general steps are as follows:
Nitration: 1-Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position.
Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 3-position.
Hydrazide Formation: The chlorinated nitrobenzothiophene is reacted with hydrazine hydrate or a hydrazine derivative to form the carbohydrazide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Amino derivatives of benzothiophene.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
The compound has been identified as having potential therapeutic effects across various medical conditions. Its applications include:
- Anti-inflammatory Properties : Research indicates that derivatives of benzothiophene, including this compound, exhibit significant anti-inflammatory effects by modulating peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating inflammation and metabolic processes, making the compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma .
- Anticancer Activity : Studies have shown that 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide can inhibit the proliferation of cancer cells. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Research indicates that benzothiophene derivatives can inhibit bacterial growth, including strains resistant to conventional antibiotics. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death .
Case Studies
Several studies have highlighted the effectiveness of this compound:
Data Table of Biological Activities
The following table summarizes key biological activities and their corresponding IC50 values for this compound:
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Key Properties :
- Functional Groups : Chloro (C3), nitro (C6), carbohydrazide (C2).
- Synthesis : Typically synthesized via controlled reactions of 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride (CAS: 34576-82-4) with hydrazine derivatives under optimized conditions .
- Reactivity : The nitro group enhances electrophilic substitution reactions, while the carbohydrazide group facilitates condensation reactions, enabling the formation of hydrazones or coordination complexes .
Comparative Analysis with Structurally Similar Compounds
To contextualize its uniqueness, 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is compared to analogs based on substituent variations, heterocyclic cores, and functional groups.
Table 1: Comparison of Key Benzothiophene and Related Derivatives
Substituent Effects on Reactivity and Bioactivity
- Nitro Group vs. Alkyl Groups : The nitro group in the main compound increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the ethyl-substituted analog (CAS: 351000-82-3) . This enhances its utility in synthesizing bioactive derivatives, such as antimicrobial agents.
- Chlorine Position : The 3-chloro substituent in the main compound vs. 5-chloro in 5-Chloro-1-benzothiophene-2-carbohydrazide alters electronic distribution. Meta-substitution (C3) may improve π-stacking interactions in biological targets compared to para-substitution (C5) .
Functional Group Modifications
- Carbohydrazide vs. Carbonyl Chloride : The carbohydrazide group enables condensation reactions (e.g., hydrazone formation), whereas the carbonyl chloride (CAS: 34576-82-4) is primarily an intermediate for nucleophilic acyl substitutions .
- Heterocyclic Core : Replacing the benzothiophene sulfur with oxygen (benzofuran analogs) reduces electron delocalization and lipophilicity, impacting membrane permeability in biological systems .
Research Findings and Data Insights
Physicochemical Properties
- pKa Prediction : The ethyl-substituted analog (CAS: 351000-82-3) has a predicted pKa of 12.09, whereas the nitro group in the main compound likely lowers its pKa, increasing acidity .
- Solubility: Moderate solubility in DMSO and DMF due to polar functional groups, contrasting with poorer solubility in non-polar solvents .
Biological Activity
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (CAS No. 676348-44-0) is a synthetic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₉H₆ClN₃O₃S
- Molecular Weight : 271.68 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps:
- Nitration : Nitration of 1-benzothiophene using concentrated nitric acid and sulfuric acid introduces a nitro group at the 6-position.
- Chlorination : The nitrated product undergoes chlorination with thionyl chloride or phosphorus pentachloride to add a chlorine atom at the 3-position.
- Hydrazide Formation : Reaction with hydrazine derivatives produces the carbohydrazide form of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular components. The nitro group can be bioreduced to form reactive intermediates that may lead to cytotoxic effects or therapeutic benefits.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of benzothiophene compounds, including this compound, exhibit significant antimicrobial and anticancer activities. For example, studies have shown that related compounds demonstrate inhibitory effects against various cancer cell lines, indicating potential applications in cancer therapy .
Study on Antitumor Activity
A study focused on organometallic derivatives of benzothiophene demonstrated that similar compounds exhibited cytotoxic properties against human tumor cells. While specific data on this compound is limited, the structural similarities suggest comparable biological activity .
Inhibition Studies
Inhibition studies on related nitrobenzothiophene derivatives indicate that these compounds can inhibit key enzymes involved in cancer progression and inflammatory responses. The presence of both chlorine and nitro groups enhances their reactivity, potentially leading to increased efficacy in therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-1-benzothiophene-2-carbohydrazide | Structure | Moderate antimicrobial activity |
| 6-Nitro-1-benzothiophene-2-carbohydrazide | Structure | Significant anticancer properties |
| This compound | Structure | Potentially high due to dual functional groups |
Applications in Research
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds and materials with specific electronic properties. Its role as a reagent in biochemical assays highlights its utility in studying enzyme activities and protein interactions .
Q & A
Q. Key considerations :
- Nitration temperature impacts regioselectivity; higher temperatures may lead to over-nitration.
- Anhydrous conditions during chlorination prevent hydrolysis of the intermediate.
- A table comparing yields under varying conditions:
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65–70 | |
| Hydrazide | NH₂NH₂·H₂O, EtOH, reflux, 6h | 80–85 |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions. The hydrazide NH₂ protons appear as broad singlets near δ 4.5–5.0 ppm, while aromatic protons show splitting patterns indicative of nitro and chloro groups .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functionalities. Nitro groups exhibit strong absorption at ~1520 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragment patterns.
- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S, Cl).
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
How can researchers resolve contradictions in crystallographic data during structure determination?
Answer:
Discrepancies in X-ray diffraction data (e.g., thermal parameters, bond lengths) require:
- Validation Tools : SHELXL’s RIGU and SIMU commands to refine anisotropic displacement parameters, ensuring physically reasonable thermal motion .
- Twinned Data Handling : Use SHELXL’s TWIN and BASF instructions for twin-law refinement, critical for non-merohedral twinning .
- Data Quality Metrics : Ensure and completeness > 95% for high-resolution datasets.
Example : A study using SHELXT for space-group determination achieved a final by iterative refinement of hydrogen atom positions and disorder modeling .
What strategies optimize regioselectivity in electrophilic substitution reactions for nitro and chloro groups on benzothiophene derivatives?
Answer:
- Directing Effects : The electron-withdrawing nitro group deactivates the ring, favoring meta-substitution for subsequent electrophiles. Chlorine, being weakly deactivating but ortho/para-directing, competes in poly-substituted systems .
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, nitration at the 6-position is favored due to lower activation energy compared to the 4-position .
Q. Experimental Validation :
- Competitive Nitration : Reacting 3-chloro-1-benzothiophene with limited HNO₃ yields 6-nitro as the major product (75%) versus 4-nitro (15%) .
How can researchers assess the purity and stability of this compound under storage conditions?
Answer:
- HPLC-PDA : Monitor degradation products using a C18 column and acetonitrile/water gradient. Look for hydrazide hydrolysis (retention time shifts) or nitro-group reduction.
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for nitroaromatics).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; >95% purity retention indicates robustness .
What computational methods are employed to model the electronic effects of substituents on reactivity?
Answer:
- DFT Calculations : Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy, enhancing electrophilicity at adjacent positions.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (nitro group) and nucleophilic attack sites .
Case Study : A DFT study of 3-chloro-6-nitrobenzothiophene derivatives revealed enhanced electrophilicity at the 2-position, aligning with observed reactivity in hydrazide formation .
How do researchers address contradictory biological activity data in structurally similar benzothiophene derivatives?
Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace nitro with cyano) and assay against target enzymes.
- Crystallographic Validation : Resolve binding modes using protein-ligand X-ray structures. For example, a nitro group’s orientation in the active site may sterically hinder interactions despite favorable electronic effects .
Example : A benzothiophene analog with a 6-nitro group showed 10-fold lower IC₅₀ than its 4-nitro isomer due to better hydrogen bonding with a kinase active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
